molecular formula C17H15N3O3S2 B11017090 Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11017090
M. Wt: 373.5 g/mol
InChI Key: NOPJTJGZBFSKMT-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the thiazole ring through cyclization reactions. Common reagents used in these reactions include thioamides, α-haloketones, and ethyl chloroformate. The reaction conditions usually involve heating under reflux with appropriate solvents like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents and reaction conditions is crucial to minimize by-products and ensure scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its dual thiazole rings make it particularly interesting for research in medicinal chemistry .

Properties

Molecular Formula

C17H15N3O3S2

Molecular Weight

373.5 g/mol

IUPAC Name

ethyl 2-[(2-methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H15N3O3S2/c1-3-23-16(22)12-9-24-17(19-12)20-15(21)14-13(18-10(2)25-14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,19,20,21)

InChI Key

NOPJTJGZBFSKMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(N=C(S2)C)C3=CC=CC=C3

Origin of Product

United States

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